2-chloro-N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-6-fluorobenzamide
Description
The compound 2-chloro-N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-6-fluorobenzamide (hereafter referred to by its full systematic name) is a heterocyclic molecule featuring a 1,3,4-thiadiazole core linked to a 1,2,4-triazole ring, with additional substitutions including fluorophenyl, ethylthio, and benzamide groups. This compound belongs to a class of sulfur-containing heterocycles known for diverse pharmacological activities, particularly antimicrobial and cytotoxic effects . Its structural complexity arises from the integration of multiple bioactive motifs, including halogenated aromatic systems (fluorine and chlorine) and sulfur-based functional groups, which are critical for modulating bioavailability and target interactions .
Properties
IUPAC Name |
2-chloro-N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClF2N7O2S3/c1-2-35-22-31-29-20(37-22)27-17(33)11-36-21-30-28-16(32(21)13-8-6-12(24)7-9-13)10-26-19(34)18-14(23)4-3-5-15(18)25/h3-9H,2,10-11H2,1H3,(H,26,34)(H,27,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXKQHHKRDAIID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClF2N7O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-chloro-N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-6-fluorobenzamide is a complex organic molecule that belongs to the class of thiadiazole and triazole derivatives. These types of compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a detailed overview of the biological activity associated with this specific compound, supported by data tables and research findings.
Structural Overview
The molecular structure of the compound can be summarized as follows:
| Property | Details |
|---|---|
| Chemical Formula | C18H20ClF2N5O3S2 |
| Molecular Weight | 461.96 g/mol |
| CAS Number | 392239-42-8 |
Antimicrobial Properties
Research indicates that thiadiazole and triazole derivatives exhibit significant antimicrobial activity. For instance, derivatives containing the thiadiazole moiety have been shown to possess potent antibacterial effects against various strains of bacteria such as Staphylococcus aureus and Escherichia coli . The specific compound under discussion may share similar properties due to its structural components.
Table 1: Antimicrobial Activity Data
| Compound Tested | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-chloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide | S. aureus | 25 | |
| 1,3,4-thiadiazole derivatives | E. coli | 30 |
Anticancer Activity
Thiadiazole derivatives have also been investigated for their anticancer properties. Studies show that certain triazole derivatives can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The compound may exhibit similar mechanisms due to the presence of both thiadiazole and triazole rings.
Table 2: Anticancer Activity Findings
| Compound Tested | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Thiadiazole derivative | MCF-7 (breast cancer) | 10 | |
| Triazole derivative | HeLa (cervical cancer) | 15 |
The biological activity of the compound is likely attributed to its ability to interact with specific molecular targets within cells. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the presence of fluorine atoms may enhance lipophilicity and improve membrane penetration, thereby increasing bioavailability .
Study on Antimicrobial Efficacy
In a recent study conducted by Villemagne et al. (2020), new oxadiazole compounds were synthesized and tested for their antimicrobial efficacy against Mycobacterium tuberculosis. The study highlighted the importance of structural modifications in enhancing biological activity. Although not directly related to our compound, it underscores the potential for similar modifications to enhance the efficacy of thiadiazole and triazole derivatives .
Study on Anticancer Properties
Parikh et al. (2020) explored substituted oxadiazoles as potent anti-TB agents and reported significant activities against resistant strains of M. tuberculosis. The findings suggest that structural variations in heterocycles can lead to improved pharmacological profiles . This case study indicates a promising avenue for further research into the anticancer potential of compounds like this compound.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives, including those similar to the compound . Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit substantial activity against various pathogens.
Key Findings:
- A study demonstrated that derivatives with the thiadiazole structure showed notable antibacterial effects against Xanthomonas oryzae and Rhizoctonia solani at concentrations as low as 100 μg/mL .
- Another investigation found that certain triazole-thiadiazole derivatives displayed excellent antifungal and antibacterial activities, outperforming traditional bactericides like thiodiazolecopper .
Anticancer Potential
The anticancer properties of compounds featuring the thiadiazole and triazole rings have been extensively studied. These compounds often act by inhibiting specific enzymes or pathways involved in cancer cell proliferation.
Case Studies:
- A series of novel thiochroman derivatives incorporating thiadiazole moieties were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The results indicated promising activity with some derivatives exhibiting lower EC50 values compared to established chemotherapeutics .
- Research on related compounds has shown that they can inhibit tumor growth by targeting key signaling pathways involved in cancer progression .
Anti-inflammatory Effects
Compounds derived from thiadiazoles have also been explored for their anti-inflammatory properties. Inflammation plays a crucial role in many chronic diseases, including cancer and cardiovascular diseases.
Research Insights:
- In one study, compounds similar to the target molecule were found to possess significant anti-inflammatory activity, suggesting their potential use as therapeutic agents in inflammatory conditions .
- The incorporation of specific substituents in the thiadiazole structure has been linked to enhanced antioxidant and anti-inflammatory effects .
Synthesis and Structural Modifications
The synthesis of 2-chloro-N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-6-fluorobenzamide involves multi-step reactions that allow for structural modifications aimed at enhancing biological activity.
Synthesis Techniques:
- Various synthetic routes have been developed to create derivatives with improved solubility and bioavailability. These methods often involve the reaction of thiadiazoles with amines or acylating agents under controlled conditions .
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Frameworks
The compound’s 1,3,4-thiadiazole and 1,2,4-triazole rings are shared with several bioactive analogs (Table 1). For example:
- N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetamide () shares the thiadiazole-oxadiazole backbone but lacks the triazole and fluorinated benzamide groups. This structural simplification correlates with reduced cytotoxicity in cancer cell lines compared to the target compound, as inferred from similar derivatives .
- 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide () replaces the thiadiazole with an oxadiazole ring, resulting in lower metabolic stability due to reduced sulfur content .
Table 1: Core Heterocycle Comparison
| Compound | Core Structure | Key Substituents | Biological Activity (Inferred) |
|---|---|---|---|
| Target Compound | Thiadiazole + Triazole | 4-Fluorophenyl, Ethylthio, Benzamide | Antimicrobial, Cytotoxic |
| N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-... | Thiadiazole + Oxadiazole | 4-Chlorophenyl, Benzylthio | Moderate Cytotoxicity |
| 4-Chloro-N-[3-methyl-1-(5-thioxo-... | Oxadiazole | Chlorobenzamide, Thioxo | Antifungal |
Substituent Effects
- Halogenation: The 4-fluorophenyl and 6-fluorobenzamide groups enhance lipophilicity and membrane permeability compared to non-fluorinated analogs like N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine (). Fluorine’s electron-withdrawing nature also stabilizes aromatic interactions in target binding pockets .
- Ethylthio Group : The ethylthio substitution on the thiadiazole ring (vs. methylthio or benzylthio in ) improves metabolic resistance by sterically shielding the sulfur atom from oxidative degradation .
Computational and Chemical Space Analysis
- Structural Similarity : Tools like MACCS and ECFP4 fingerprints () reveal low Tanimoto coefficients (<0.3) between the target compound and simpler thiadiazoles, indicating unique chemical space occupancy .
- Toxicological Thresholds (TTC) : The compound’s halogen and sulfur content may place it in a high-TTC category (≥1,500 µg/day) under ICH M7 guidelines, similar to 5-chloro-N-[2-(6-fluoro-3-methyl-2,2-dioxido...)thiophene-2-carboxamide () .
Q & A
Q. What are the optimal reaction conditions for synthesizing the triazole-thiadiazole core in this compound?
The synthesis of heterocyclic cores like triazole-thiadiazole often requires stepwise coupling under controlled conditions. For example, thioether linkages can be formed using PEG-400 as a solvent with heterogeneous catalysts (e.g., Bleaching Earth Clay, pH 12.5) at 70–80°C, followed by purification via recrystallization in aqueous acetic acid . For chloroacetamide intermediates, reactions in dioxane with triethylamine as a base at 20–25°C yield stable products after recrystallization from ethanol-DMF mixtures .
Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?
Key methods include:
- IR spectroscopy : Identifies functional groups like thioether (C–S, ~600–700 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) .
- ¹H/¹³C NMR : Resolves chemical shifts for fluorophenyl substituents (δ ~7.2–7.8 ppm for aromatic protons) and methylene bridges (δ ~3.5–4.5 ppm) .
- Mass spectrometry : Validates molecular weight (e.g., via ESI-MS) and fragmentation patterns of the thiadiazole-triazole backbone .
Q. How can researchers screen the compound’s preliminary bioactivity?
Use standardized assays such as:
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, comparing activity to reference inhibitors .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and cellular assays be resolved?
Discrepancies may arise from poor solubility or off-target effects. Mitigation strategies include:
- Solubility enhancement : Use DMSO/cosolvent systems (e.g., PEG-400) and confirm stability via HPLC .
- Target engagement studies : Employ cellular thermal shift assays (CETSA) or fluorescence polarization to verify binding in live cells .
- Metabolic profiling : LC-MS/MS to identify metabolites that may interfere with activity .
Q. What computational approaches predict binding modes and selectivity of this compound?
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR or COX-2) to identify key interactions (e.g., hydrogen bonds with thiadiazole nitrogen) .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories in GROMACS .
- QSAR modeling : Correlate substituent effects (e.g., fluorophenyl vs. chlorophenyl) with bioactivity using descriptors like logP and polar surface area .
Q. How can low yields in the final coupling step be improved?
- Catalyst optimization : Replace Bleaching Earth Clay with Pd/C or CuI for higher efficiency in thioether formation .
- Solvent screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to enhance reactivity of chloroacetamide intermediates .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while improving yield (e.g., 30% → 65%) .
Q. What strategies validate the compound’s metabolic stability in preclinical models?
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS .
- CYP450 inhibition screening : Use fluorogenic substrates to assess interactions with CYP3A4/2D6 .
- Pharmacokinetic profiling : Conduct single-dose studies in rodents to measure t₁/₂, Cmax, and bioavailability .
Methodological Considerations
- Synthetic Challenges : Multi-step syntheses require rigorous intermediate purification (e.g., column chromatography, TLC) to avoid byproducts .
- Data Reproducibility : Document reaction parameters (e.g., temperature gradients, stirring rates) and validate spectral data against published benchmarks .
- Ethical Compliance : Adhere to institutional guidelines for biological testing, particularly for cytotoxicity and animal studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
